molecular formula C4H5IN2O B11757211 3-iodo-5-methoxy-1H-pyrazole CAS No. 1015780-61-6

3-iodo-5-methoxy-1H-pyrazole

Cat. No.: B11757211
CAS No.: 1015780-61-6
M. Wt: 224.00 g/mol
InChI Key: MCOVAVKCWACNHN-UHFFFAOYSA-N
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Description

3-iodo-5-methoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of iodine and methoxy groups in the 3- and 5-positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-methoxy-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, followed by iodination and methoxylation. For example, starting with a suitable hydrazine and a 1,3-dicarbonyl compound, the intermediate pyrazole can be formed, which is then subjected to iodination using iodine or an iodine-containing reagent. The methoxy group can be introduced through methylation using a methylating agent such as dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of the pyrazole core, followed by selective iodination and methoxylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

3-iodo-5-methoxy-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-iodo-5-methoxy-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-5-methoxy-1H-pyrazole involves its interaction with specific molecular targets. The iodine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor activation, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-5-methoxy-1H-pyrazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in various applications, making it a valuable compound in research and industry .

Properties

CAS No.

1015780-61-6

Molecular Formula

C4H5IN2O

Molecular Weight

224.00 g/mol

IUPAC Name

5-iodo-3-methoxy-1H-pyrazole

InChI

InChI=1S/C4H5IN2O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H,6,7)

InChI Key

MCOVAVKCWACNHN-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC(=C1)I

Origin of Product

United States

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